Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate is a synthetic organic compound that features a benzoate ester linked to an oxazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitroisoxazole.
Coupling Reaction: The oxazole derivative is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzoate ester may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}benzoate
- Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}phenylacetate
Uniqueness
Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern on the oxazole ring and the presence of the benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an oxazole ring and a benzoate moiety. Its molecular formula is C13H14N2O3, indicating the presence of nitrogen and oxygen atoms that may contribute to its biological effects. The oxazole ring is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The oxazole moiety can participate in hydrogen bonding and π-π stacking interactions, which may modulate the activity of proteins involved in various cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest it could exhibit antibacterial properties by disrupting bacterial cell membranes.
Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating its growth inhibitory effects on tumor cell lines using the MTT assay showed promising results:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 15.5 |
HeLa (Cervical) | 12.3 |
A549 (Lung) | 18.7 |
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
Antibacterial Activity
In vitro studies have shown that the compound possesses antibacterial properties against several strains of bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results suggest that this compound could be explored for therapeutic applications in treating bacterial infections.
Case Studies
- Anticancer Study : A case study involving the treatment of MDA-MB-231 cells revealed that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and found that the compound significantly reduced bacterial viability in a dose-dependent manner.
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H14N2O4/c1-8-12(9(2)20-16-8)13(17)15-11-6-4-10(5-7-11)14(18)19-3/h4-7H,1-3H3,(H,15,17) |
InChI Key |
IXSKGWJOQUZKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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